Chlordimeform

描述

Chlordimeform is a chemical compound primarily used as an acaricide and insecticide. It is effective against motile forms of mites and ticks, as well as eggs and early instars of some Lepidoptera insects . due to its carcinogenic properties, its use has been discontinued in many countries .

准备方法

Synthetic Routes and Reaction Conditions: Chlordimeform can be synthesized through the reaction of 4-chloro-2-methylphenyl isocyanate with dimethylamine. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the hydrolysis of this compound to 4-chloro-o-toluidine by successive treatments with acetic acid and sodium hydroxide. The hydrolysis product is then steam distilled and extracted into isooctane .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly with hydroxyl radicals in the atmosphere.

Reduction: It can be reduced to its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, especially on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals, ozone, and nitrogen oxides are common oxidants.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: The major products include various hydroxylated derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Substituted aromatic compounds are formed.

科学研究应用

Agricultural Applications

Chlordimeform has been primarily used in agriculture for pest control. Its applications include:

- Insecticide: Effective against various insect pests, particularly in cotton and vegetable crops.

- Acaricide: Used to control mite populations that can devastate crops.

- Antifeedant Properties: Inhibits feeding in certain pests, thereby reducing damage to plants .

Environmental Impact

The environmental fate of this compound has been a subject of research due to its potential effects on ecosystems:

- Persistence: Moderately persistent in soil but less so in aquatic systems. It is not expected to leach into groundwater under normal conditions .

- Ecotoxicity: It exhibits moderate toxicity to birds and fish but is less harmful to honeybees, making it a preferred choice for some agricultural practices .

Health Considerations

The health implications of this compound exposure have been studied extensively:

- Toxicological Studies: Research indicates that this compound can cause acute toxicity in laboratory mammals. Long-term exposure studies have raised concerns about potential carcinogenic effects and neurotoxicity .

- Epidemiological Studies: Some studies suggest a correlation between occupational exposure and adverse health effects, although comprehensive epidemiological data remains limited .

Case Studies

Several case studies highlight the implications of this compound use:

-

Cotton Crop Trials:

- In trials conducted on cotton crops, this compound demonstrated effective pest control with minimal adverse effects on non-target species. The application led to increased yields compared to untreated plots.

- Environmental Monitoring:

- Toxicity Assessments:

作用机制

Chlordimeform exerts its effects by interfering with the nervous system of insects. It acts on the amine regulatory mechanisms, leading to uncontrolled discharges of action potentials, which result in paralysis and eventual death of the insects . It also inhibits monoamine oxidase activity, which affects neurotransmitter levels .

相似化合物的比较

Amitraz: Another formamidine pesticide with similar acaricidal properties.

Formetanate: A formamidine pesticide used primarily against mites and certain insects.

Chlordimeform’s unique mechanism of action and its broad spectrum of activity make it a distinct and valuable compound in the field of pest control, despite its discontinued use due to safety concerns.

生物活性

Chlordimeform, a formamidine compound, is primarily used as an acaricide and insecticide. Its unique biological activity and potential mechanisms of action have been the subject of extensive research. This article delves into the biological activity of this compound, highlighting its effects on various organisms, mechanisms of toxicity, and relevant case studies.

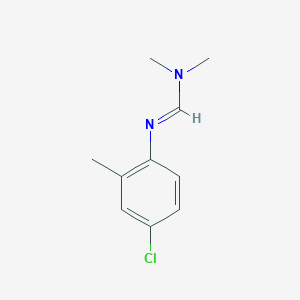

Chemical Structure and Properties

This compound, chemically known as N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine, exhibits a structure that contributes to its biological activity. The compound is characterized by its formamidine group, which plays a crucial role in its insecticidal properties.

The precise mechanism of action for this compound remains largely unknown; however, several studies suggest that it may inhibit monoamine oxidase (MAO) activity. Research indicates that this compound can induce symptoms in mammals similar to those produced by sympathomimetic agents, which are known MAO inhibitors .

Inhibition of Monoamine Oxidase

- Study Findings : In vitro studies have demonstrated that this compound inhibits MAO in rat liver extracts. This inhibition could lead to an accumulation of neurotransmitters, potentially causing neurotoxic effects .

- Implications : The inhibition of MAO may explain some behavioral changes observed in pests treated with this compound, such as excitatory responses and altered feeding behaviors.

Biological Activity Against Target Organisms

This compound exhibits a broad spectrum of biological activity against various pests, particularly phytophagous mites and certain insects. Its effectiveness is notable against juvenile and resistant forms of these organisms.

Efficacy Data

| Organism Type | Target Species | Efficacy Rate (%) | Notes |

|---|---|---|---|

| Mites | Tetranychus spp. | 85-95 | Highly effective against juvenile forms |

| Ticks | Rhipicephalus (Boophilus) spp. | 90-98 | Effective in controlling engorged females |

| Insects | Various Lepidoptera species | 75-90 | Notable for resistance management |

Toxicity and Environmental Impact

While this compound is effective against target pests, it poses certain risks to non-target species. It has been found to have low toxicity to many beneficial organisms; however, it can adversely affect predaceous mites .

Human Health Risks

- Acute Poisoning Incidents : There have been documented cases of acute poisoning among agricultural workers exposed to this compound, highlighting the need for safety measures in its application .

- Long-term Exposure Effects : Epidemiological studies indicate potential long-term health effects associated with chronic exposure to this compound, necessitating further research into its safety profile .

Case Studies

- Cattle Tick Control : A study on the use of this compound for controlling southern cattle ticks showed significant reductions in tick populations when applied at recommended rates. The compound's ability to inhibit MAO was suggested as a contributing factor to its efficacy .

- Resistance Management : Research has demonstrated that this compound can be effective against resistant strains of spider mites, making it a valuable tool in integrated pest management strategies .

常见问题

Basic Research Questions

Q. What analytical methods are validated for detecting chlordimeform and its metabolites in biological matrices?

Researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity, particularly when analyzing complex matrices like milk or honey. For example, a validated LC-MS/MS method achieved a quantification limit of 10.0 μg/kg in milk using a DB-17 MS column and isotope internal standards for calibration . Alternatively, gas chromatography-Orbitrap high-resolution mass spectrometry (GC-HRMS) provides confirmatory analysis for metabolites like 4-chloro-o-toluidine, with recoveries ranging from 84.5% to 107.3% in spiked samples . For rapid screening, indirect competitive ELISA (IC-ELISA) offers a detection limit of 0.637 ng/mL in aqueous samples, validated via cross-reactivity studies with this compound-protein conjugates .

Q. What are the primary metabolites of this compound, and why are they toxicologically significant?

this compound metabolizes into 4-chloro-o-toluidine (5-CAT) , a carcinogenic compound linked to bladder cancer in occupational studies . This metabolite persists in environmental and biological samples, requiring rigorous monitoring in residue analyses . Researchers must account for its stability during sample preparation (e.g., using QuEChERS with acetonitrile extraction and dispersive SPE cleanup) to avoid underestimating exposure risks .

Q. How does this compound exert its pesticidal effects at the molecular level?

this compound inhibits monoamine oxidase (MAO) , a critical enzyme in neurotransmitter metabolism. In vitro studies demonstrate dose-dependent MAO inhibition in cockroach neural tissues, disrupting octopamine signaling and leading to hyperexcitation and death . Researchers should validate this mechanism using enzyme activity assays (e.g., spectrophotometric monitoring of MAO-dependent substrate depletion) and comparative studies with structural analogs to isolate specific inhibitory effects .

Q. What regulatory restrictions govern this compound research, and how do they impact experimental design?

this compound is banned globally (e.g., EU: 1993; EPA: 1989) due to carcinogenicity and environmental toxicity . Researchers must adhere to biosafety protocols for handling pure compounds and metabolites, including institutional review board (IRB) approvals for occupational exposure studies . Experimental designs should prioritize alternatives to in vivo models, such as in vitro cytotoxicity assays or computational toxicodynamics .

Q. What sample preparation techniques optimize this compound recovery from complex matrices?

The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe) is recommended for food and environmental samples. For instance, acetonitrile extraction followed by dispersive solid-phase cleanup (e.g., C18 or PSA sorbents) achieves >80% recovery in honey and milk . For tissue samples (e.g., pork liver), enhance lipid removal using enhanced matrix removal (EMR) cartridges to minimize matrix interference in LC-MS/MS workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between animal models and epidemiological studies?

Discrepancies arise from interspecies metabolic differences (e.g., mice vs. humans) and exposure route variability. To address this:

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships across species .

- Retrospective cohort studies should control for confounders like concurrent exposure to other carcinogens in occupational settings .

- Validate findings with biomarker analyses (e.g., DNA adduct quantification in bladder epithelial cells) to establish causality .

Q. What experimental designs are optimal for assessing this compound’s environmental persistence post-ban?

Conduct longitudinal soil/water monitoring near historical agricultural sites using LC-HRMS to detect trace residues . Pair this with microcosm studies to evaluate microbial degradation rates under varying pH and temperature conditions. Statistical tools like principal component analysis (PCA) can identify geospatial contamination patterns .

Q. How can cross-reactivity challenges in immunoassays for this compound detection be mitigated?

Polyclonal antibodies often cross-react with structurally similar compounds (e.g., amitraz). Solutions include:

- Hapten optimization : Modify the immunogen’s spacer arm to enhance specificity for this compound’s dimethylamino group .

- Competitive assay formats : Use this compound-OVA conjugates as coating antigens to reduce false positives .

- Cross-validation : Confirm positive samples with LC-MS/MS to rule out immunoassay artifacts .

Q. What strategies improve the reproducibility of in vitro neurotoxicity studies on this compound?

- Standardize neural cell culture models (e.g., SH-SY5Y cells) with controlled MAO expression levels .

- Include positive controls (e.g., clorgyline for MAO-A inhibition) and normalize data to protein content or cell viability metrics .

- Publish raw datasets and analytical parameters in supplementary materials to facilitate meta-analyses .

Q. How should researchers address data gaps in this compound’s ecotoxicological profile?

Prioritize mesocosm experiments to assess chronic effects on non-target organisms (e.g., Daphnia magna or avian species). Measure endpoints like reproductive success and enzymatic biomarkers (e.g., acetylcholinesterase inhibition). Open-access repositories like Figshare or Zenodo can archive datasets for collaborative analysis .

属性

IUPAC Name |

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-8-6-9(11)4-5-10(8)12-7-13(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUSTWKEFDQFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037508 | |

| Record name | Chlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | Chlordimeform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

163-165 °C at 14 mm Hg, at 1.8kPa: 164 °C | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

YELLOW LIQ OR PARTIALLY CRYSTALLINE; WATER SOLUBILITY 250 PPM @ 25 °C; DISSOLVES IN AQ ACIDS UNDER SALIFICATION /TECHNICAL CHLORDIMEFORM/, COLORLESS CRYSTALS WITH FAINT AMINE-LIKE ODOR; MP 225-227 °C WITH DECOMP; SOL IN WATER GREATER THAN 50%, CHLOROFORM (1-2%), BENZENE (0.1%) /CHLORDIMEFORM HYDROCHLORIDE/, Solubility in methanol >300 g/l /Chlordimeform hydrochloride/, SOL IN ORGANIC SOLVENTS, GREATER THAN 200 G/L IN ACETONE, BENZENE, CHLOROFORM, ETHYL ACETATE, HEXANE, METHANOL; 250 MG/L WATER (ALL AT 20 °C), Solubility in water, g/100ml at 20 °C: 0.025 (very poor) | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.105 @ 25 °C/4 °C, Relative density (water = 1): 1.1 | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00035 [mmHg], Vapor pressure: 0.029 mPa at 20 °C /Chlordimeform hydrochloride/, 3.5X10-4 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 0.05 (negligible) | |

| Record name | Chlordimeform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Major impurities have been reported to be 2-methyl-4-chlorformamidine, para-chloro-ortho-toluidine hydrochloride and sodium chloride. | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

6164-98-3 | |

| Record name | Chlordimeform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordimeform [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlordimeform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIMEFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXA8FP6Y9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

35 °C, 32 °C | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。